molecular formula C6H13N3O B8683198 1-(2-Methylamino-ethyl)-imidazolidin-2-one

1-(2-Methylamino-ethyl)-imidazolidin-2-one

Cat. No.: B8683198
M. Wt: 143.19 g/mol
InChI Key: QRKODXYEJXGKFG-UHFFFAOYSA-N
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Description

1-(2-Methylamino-ethyl)-imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 2-methylamino-ethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylamino-ethyl)-imidazolidin-2-one typically involves the reaction of imidazolidinone with 2-methylamino-ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylamino-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the 2-methylamino-ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.

Scientific Research Applications

1-(2-Methylamino-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylamino-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Amino-ethyl)-imidazolidin-2-one
  • 1-(2-Dimethylamino-ethyl)-imidazolidin-2-one
  • 1-(2-Ethylamino-ethyl)-imidazolidin-2-one

Comparison: 1-(2-Methylamino-ethyl)-imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]imidazolidin-2-one

InChI

InChI=1S/C6H13N3O/c1-7-2-4-9-5-3-8-6(9)10/h7H,2-5H2,1H3,(H,8,10)

InChI Key

QRKODXYEJXGKFG-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCNC1=O

Origin of Product

United States

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